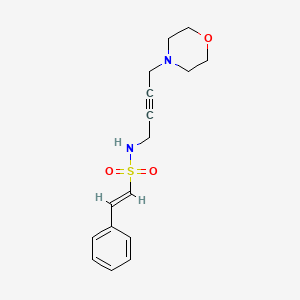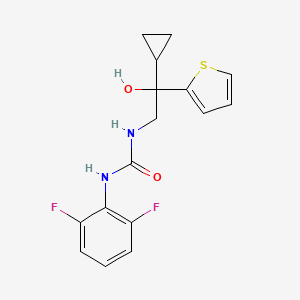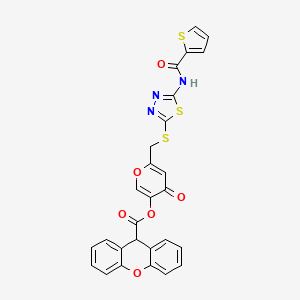
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains a pyran ring, a xanthene moiety, a thiadiazole ring, and a thiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure.Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. The xanthene and pyran rings are likely to form the core of the molecule, with the thiadiazole and thiophene rings attached via various functional groups.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of various functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more information, it’s difficult to predict the exact properties of this compound.Scientific Research Applications
Synthesis and Chemical Reactivity
Research has demonstrated various methods for synthesizing thiophene-based compounds, emphasizing the diversity in functionalization and structural modification to achieve desired properties. For instance, Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives through different methodologies, showcasing the compounds' non-linear optical (NLO) properties and their potential in electronic and photonic applications (Kanwal et al., 2022). Similarly, Sahu et al. (2015) reported on the efficient synthesis of tetrasubstituted thiophenes, highlighting the utility of thiophene derivatives in synthesizing complex molecules for various research applications (Sahu et al., 2015).
Biological Applications
Thiophene derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. Isloor et al. (2010) synthesized new benzo[b]thiophene derivatives and evaluated them for antibacterial, antifungal, and anti-inflammatory activities, indicating their potential in developing new therapeutics (Isloor et al., 2010).
Material Science Applications
Thiophene-based compounds are also significant in material science, particularly in the development of electrochromic materials and polymers for photovoltaic applications. Chen et al. (2010) synthesized bridged bithiophene-based conjugated polymers, which were analyzed for their photovoltaic applications, underscoring the importance of thiophene derivatives in renewable energy research (Chen et al., 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without more information, it’s impossible to predict the exact safety and hazards of this compound.
Future Directions
Future research on this compound would likely involve elucidating its physical and chemical properties, determining its mechanism of action, and exploring potential applications.
properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 9H-xanthene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O6S3/c31-18-12-15(14-38-27-30-29-26(39-27)28-24(32)22-10-5-11-37-22)34-13-21(18)36-25(33)23-16-6-1-3-8-19(16)35-20-9-4-2-7-17(20)23/h1-13,23H,14H2,(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKMPKNFNCZSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=COC(=CC4=O)CSC5=NN=C(S5)NC(=O)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

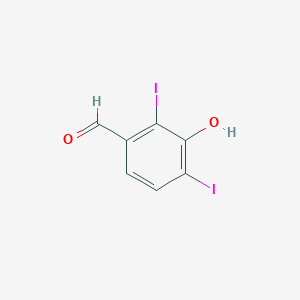
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)
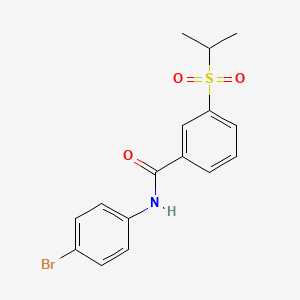
![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)
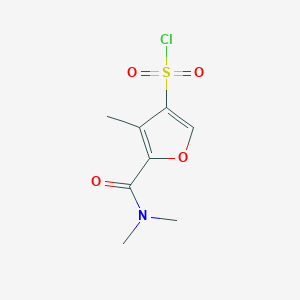
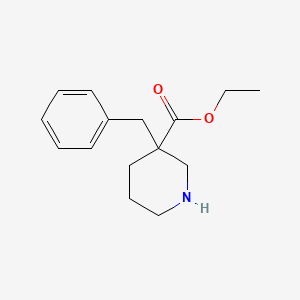
![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)
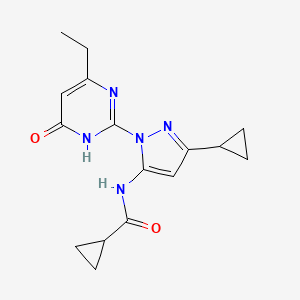
![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)
![4A-methyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B2861498.png)
